![molecular formula C9H9ClN2O2S B1450523 2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride CAS No. 1335052-39-5](/img/structure/B1450523.png)

2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride

Overview

Description

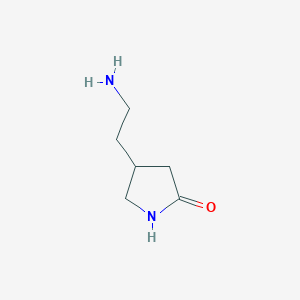

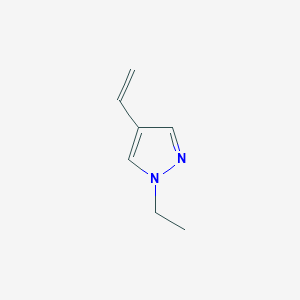

2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C9H9ClN2O2S . It is a derivative of imidazo[1,2-a]pyridine, which is a fused bicyclic heterocycle .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringO=C(Cl)C1=C(C)N=C2N1C=CC(C)=C2.Cl . This indicates that the molecule contains a sulfonyl chloride group attached to the 3-position of the imidazo[1,2-a]pyridine ring system. Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. The molecular weight is approximately 244.698 Da .Scientific Research Applications

Synthesis and Polymeric Materials

A study highlighted the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers, synthesized using a diamine containing pyridine and trifluoromethylphenyl groups, exhibit remarkable solubility, thermal stability, mechanical strength, and low dielectric constants, making them promising for applications in flexible electronics and high-performance materials (Liu et al., 2013).

Catalytic Applications

Ionic liquid sulfonic acid functionalized pyridinium chloride has been synthesized and characterized for its use as an efficient, homogeneous, and reusable catalyst. This catalyst facilitates the solvent-free synthesis of various organic compounds, demonstrating its versatility and potential for green chemistry applications (Moosavi-Zare et al., 2013).

Antituberculosis Activity

Research into 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides has shown potent activity against multi- and extensive drug-resistant tuberculosis strains. These compounds offer a promising avenue for developing new treatments against drug-resistant tuberculosis, highlighting the potential of 2,7-dimethylimidazo[1,2-a]pyridine derivatives in medicinal chemistry (Moraski et al., 2011).

Green Chemistry and Synthesis

A study focused on the green metric evaluation of the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, an intermediate used in the production of certain pharmaceuticals. This research emphasizes the importance of environmentally friendly synthesis methods and the assessment of their green metrics, contributing to the sustainable practices in chemical synthesis (Gilbile et al., 2017).

Organic Synthesis Techniques

The use of PEG-supported sulfonyl chloride for the synthesis of imidazo[1,2-a]pyridine derivatives presents a novel approach in organic synthesis. This technique offers efficient yields with a facile work-up procedure, showcasing the versatility of sulfonyl chloride derivatives in facilitating organic reactions (Wang et al., 2008).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .

Mode of Action

It’s worth noting that certain imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Result of Action

It has been noted that certain imidazo[1,2-a]pyridine analogues have shown significant activity against various forms of tuberculosis .

properties

IUPAC Name |

2,7-dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2S/c1-6-3-4-12-8(5-6)11-7(2)9(12)15(10,13)14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIJLIRFMRTLSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1450443.png)

![Heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B1450450.png)

![4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1450451.png)

![6-Azaspiro[3.4]octan-7-one](/img/structure/B1450453.png)

![2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1450462.png)